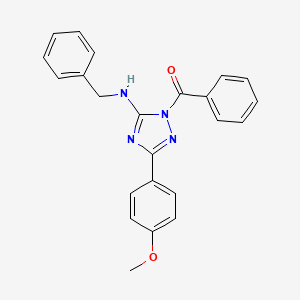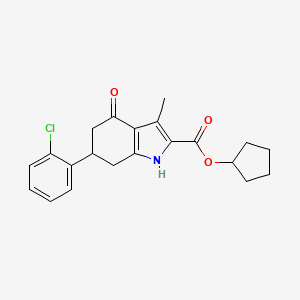![molecular formula C18H18Cl2N2O3S B4198514 1-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)prolinamide](/img/structure/B4198514.png)
1-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)prolinamide
Descripción general
Descripción
1-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)prolinamide, commonly known as DCP-LA, is a chemical compound that has been extensively studied for its potential therapeutic properties. It belongs to the class of compounds known as proline derivatives, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of DCP-LA is not fully understood, but it is believed to act by modulating the activity of various signaling pathways in the brain. It has been shown to increase the levels of certain neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive function and motor control.
Biochemical and Physiological Effects:
DCP-LA has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. It has also been shown to improve cognitive function and motor control in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCP-LA in lab experiments is its well-characterized pharmacological profile, which makes it a useful tool for studying the mechanisms of action of various drugs and compounds. However, one of the limitations of using DCP-LA is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several areas of future research that could be explored with regards to DCP-LA. These include:
1. Further characterization of the pharmacological profile of DCP-LA, including its effects on various signaling pathways in the brain.
2. Development of new formulations of DCP-LA that improve its solubility and bioavailability.
3. Investigation of the potential therapeutic applications of DCP-LA in other neurological disorders, such as multiple sclerosis and Huntington's disease.
4. Exploration of the potential synergistic effects of DCP-LA with other drugs and compounds.
5. Investigation of the safety and tolerability of DCP-LA in humans, in order to determine its potential as a new therapeutic agent.
Aplicaciones Científicas De Investigación
DCP-LA has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-N-(2-methylphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-12-5-2-3-6-16(12)21-18(23)17-7-4-10-22(17)26(24,25)13-8-9-14(19)15(20)11-13/h2-3,5-6,8-9,11,17H,4,7,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLQJMRDQSRQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN2S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-4-ethoxyphenyl}-2-hydroxypropanamide](/img/structure/B4198442.png)
![ethyl 1-[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4198443.png)
![ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4198454.png)
![1-phenyl-2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride](/img/structure/B4198458.png)

![4-ethyl-2-methyl-5-{[1-(2-thienylsulfonyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4198460.png)
![N-(3,5-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4198465.png)
![5-{[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B4198472.png)


![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4198499.png)
![N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4198505.png)

![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4198511.png)